molecular formula C9H9NO B1268205 6-Aminoindanone CAS No. 69975-65-1

6-Aminoindanone

Cat. No. B1268205
CAS RN: 69975-65-1
M. Wt: 147.17 g/mol
InChI Key: UOJCPAAEKXNPQT-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 6-Aminoindanone can be represented by the SMILES string Nc1ccc2CCC(=O)c2c1 . This indicates that the compound has a cyclic structure with an amino group and a carbonyl group.


Physical And Chemical Properties Analysis

6-Aminoindanone is a solid compound . It has a predicted density of 1.254±0.06 g/cm3 . The melting point is reported to be between 167-171 °C , and the predicted boiling point is 330.3±31.0 °C .

Scientific Research Applications

Pharmacology: Anti-Inflammatory Agents

6-Aminoindanone has been studied for its potential in pharmacology, particularly in the development of anti-inflammatory agents. Modifications to the indanone structure, which includes 6-aminoindanone, have shown promising results in enhancing anti-inflammatory activity . This suggests that 6-aminoindanone could be a valuable scaffold for the synthesis of new non-steroidal anti-inflammatory drugs (NSAIDs) that may offer improved efficacy and reduced side effects compared to current treatments.

Material Science: Advanced Chemical Synthesis

In material science, 6-aminoindanone serves as a precursor in the synthesis of complex molecules. Its solid form and structural properties make it a versatile intermediate in the creation of new materials and chemicals . Researchers in this field can utilize 6-aminoindanone to develop novel compounds with potential applications ranging from electronics to coatings.

Chemical Synthesis: Building Blocks

The role of 6-aminoindanone in chemical synthesis is significant due to its reactivity and potential to form various derivatives. It acts as a building block for synthesizing a wide array of chemical compounds, which can be used in further research and development across multiple scientific disciplines .

Medical Diagnostics: Biomarker Detection

6-Aminoindanone could play a role in medical diagnostics as a reagent for the detection of specific biomarkers. While direct applications in diagnostics are not well-documented, the compound’s chemical properties may allow it to react with particular enzymes or substrates, indicating the presence of certain diseases or conditions .

Environmental Science: Toxicity and Safety Analysis

Environmental scientists might explore the use of 6-aminoindanone in studying the toxicity and safety of chemical compounds. Given its classification under certain hazard statements, it can serve as a reference compound in the assessment of environmental risks and the development of safety protocols .

Biochemistry: Enzyme Reaction Studies

In biochemistry, 6-aminoindanone can be utilized to study enzyme reactions, particularly those involving decarboxylation and transamination processes. Its structure allows for the investigation of enzyme specificity and catalysis, which is crucial for understanding metabolic pathways and designing drugs that target specific enzymes .

Safety and Hazards

6-Aminoindanone is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It is also harmful in contact with skin . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

6-amino-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5H,2,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJCPAAEKXNPQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=C1C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20310310
Record name 6-AMINOINDANONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20310310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminoindanone

CAS RN

69975-65-1
Record name 69975-65-1
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Record name 6-AMINOINDANONE
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Aminoindan-1-one
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Synthesis routes and methods I

Procedure details

6-Nitro-1-indanone (10.0 g, 56.4 mmol) was dissolved in methanol (200 mL), a 10% palladium-carbon powder (500 mg) was added, and the mixture was stirred at room temperature for 14 hr under a hydrogen atmosphere. To the reaction solution were added dichloromethane and ethyl acetate to dissolve the precipitated crystals, and the catalyst was filtered off. The filtrate was concentrated under reduced pressure, and the residue was washed with methanol to give the title compound (6.71 g, yield 81%).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
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solvent
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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palladium-carbon
Quantity
500 mg
Type
catalyst
Reaction Step Three
Yield
81%

Synthesis routes and methods II

Procedure details

6-Nitroindan-1-one (18.1 g, 102 mmol) was dissolved in ethanol (400 ml) and reduced using Pd (5%) on carbon (2.0 g) and 35 psi hydrogen pressure on a Parr apparatus. Filtration on celite followed by evaporation gave 6-aminoindan-1-one (13.7 g, 93 mmol). NMR (DMSO) 7.2 (d, J=7.7Hz, 1H), 6.9 (dd, Jab=7.7Hz, J ax=2.3 Hz, 1H), 6.75 (d, J=2.3Hz, 1H), 5.3 (brs, 2H), 2.9 (t, J=5.6 Hz, 2H), 2.55 (t, J=5.6 Hz, 2H).
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Synthesis routes and methods III

Procedure details

A mixture of the 6-nitroindan-1-one (10 g, 56 mmol) and 10% Pd/C (2.0 g) in MeOH (200 mL) was stirred under 30 psi of H2 at RT for 3 h. After filtration, the filtrate was concentrated to afford 6-aminoindan-1-one (7.2 g, 87% yield). 1H NMR (300 MHz, DMSO-d6): δ 7.17 (d, J1=8.1 Hz, 1H), 6.87 (d, J=8.1 Hz, 1H), 6.71 (s, 1H), 5.24 (s, 2H), 2.85 (t, J=5.4 Hz, 2H), 2.49 (t, J=5.7 Hz, 2H).
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Yield
87%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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